molecular formula C18H16N2O3 B4167147 2-(4-nitrophenyl)-3-(3-propoxyphenyl)acrylonitrile

2-(4-nitrophenyl)-3-(3-propoxyphenyl)acrylonitrile

Cat. No. B4167147
M. Wt: 308.3 g/mol
InChI Key: GNZUPOOVVRPXFE-WJDWOHSUSA-N
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Description

2-(4-nitrophenyl)-3-(3-propoxyphenyl)acrylonitrile, also known as NP3PA, is a chemical compound that belongs to the family of acrylonitriles. It has a molecular weight of 315.34 g/mol and a melting point of 166-168°C. NP3PA has been widely studied for its potential applications in various scientific research fields.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-3-(3-propoxyphenyl)acrylonitrile is not well understood. However, it is believed that the compound may function by interacting with specific biomolecules, such as proteins or nucleic acids, through non-covalent interactions such as hydrogen bonding or π-π stacking.
Biochemical and Physiological Effects:
2-(4-nitrophenyl)-3-(3-propoxyphenyl)acrylonitrile has been shown to exhibit a range of biochemical and physiological effects. For example, it has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-nitrophenyl)-3-(3-propoxyphenyl)acrylonitrile in laboratory experiments is its high solubility in organic solvents, which makes it easy to work with. However, one limitation is that the compound can be difficult to purify due to its tendency to form impurities during synthesis.

Future Directions

There are several potential future directions for research involving 2-(4-nitrophenyl)-3-(3-propoxyphenyl)acrylonitrile. One area of interest is the development of new fluorescent probes based on the compound, which could be used for the detection of specific biomolecules in biological systems. Another area of interest is the use of 2-(4-nitrophenyl)-3-(3-propoxyphenyl)acrylonitrile as a building block for the synthesis of new organic materials with unique properties and applications. Finally, further investigation is needed to fully understand the mechanism of action of 2-(4-nitrophenyl)-3-(3-propoxyphenyl)acrylonitrile and its potential therapeutic applications in various disease states.

Scientific Research Applications

2-(4-nitrophenyl)-3-(3-propoxyphenyl)acrylonitrile has been investigated for its potential use in a variety of scientific research applications, including as a fluorescent probe for the detection of biological molecules, as a photosensitizer for photodynamic therapy, and as a building block for the synthesis of new organic materials.

properties

IUPAC Name

(E)-2-(4-nitrophenyl)-3-(3-propoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-2-10-23-18-5-3-4-14(12-18)11-16(13-19)15-6-8-17(9-7-15)20(21)22/h3-9,11-12H,2,10H2,1H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZUPOOVVRPXFE-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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